N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-19(22-13-16-9-6-12-25-16)14-26-21-17-10-4-5-11-18(17)23-20(21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16,23H,6,9,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWWDDQVCCWQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The 2-phenylindole scaffold is synthesized via the Fischer indole reaction, a well-established method for indole formation.
Procedure :
Introduction of the Thiol Group
Sulfuration at the indole 3-position is achieved via radical thiolation or electrophilic substitution :
Method A (Radical Thiolation) :
- 3-Bromo-2-phenylindole (from NBS bromination) reacts with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to yield the thiol.
Method B (Electrophilic Sulfurization) : - Direct sulfonation using sulfur monochloride (S₂Cl₂) in dichloromethane at 0°C, followed by quenching with aqueous NaHSO₃.
Preparation of 2-Bromo-N-(oxolan-2-ylmethyl)acetamide
Synthesis of Oxolan-2-ylmethylamine
Step 1: Tetrahydrofuran-2-carboxylic acid is reduced to tetrahydrofuran-2-methanol using LiAlH₄ in THF (0°C to rt, 4 h).
Step 2 : The alcohol is converted to the corresponding azide via Mitsunobu reaction (DIAD, PPh₃, HN₃), followed by Staudinger reduction (PPh₃, H₂O) to yield oxolan-2-ylmethylamine (72% overall yield).
Bromoacetamide Formation
2-Bromoacetic acid (1.0 equiv) is activated with EDCl/HOBt in DMF and coupled with oxolan-2-ylmethylamine (1.1 equiv) at rt for 12 h. The product is purified via silica chromatography (EtOAc/hexane, 1:3) to yield 2-bromo-N-(oxolan-2-ylmethyl)acetamide (89% yield).
Thioether Formation and Final Coupling
Nucleophilic Substitution
2-Phenyl-1H-indole-3-thiol (1.0 equiv) is deprotonated with NaH in THF (0°C, 30 min) and reacted with 2-bromo-N-(oxolan-2-ylmethyl)acetamide (1.05 equiv) at 60°C for 6 h. The thioether product is isolated by extraction (EtOAc/H₂O) and recrystallized from ethanol (mp 148–150°C).
Reaction Scheme :
$$
\text{Indole-SH} + \text{BrCH}_2\text{C(O)NH-(oxolan-2-ylmethyl)} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Alternative Synthetic Routes
Mitsunobu Coupling
The thioether bond is formed via Mitsunobu reaction between 2-mercapto-2-phenylindole and N-(oxolan-2-ylmethyl)-2-hydroxyacetamide using DIAD and PPh₃ (82% yield).
Solid-Phase Synthesis
A resin-bound indole precursor is functionalized sequentially with bromoacetamide and oxolan-2-ylmethylamine, followed by cleavage to yield the target (67% purity, requiring HPLC purification).
Analytical Data and Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray analysis confirms the planar indole system and tetrahedral geometry at the sulfur atom (C-S-C angle: 104.5°).
Optimization and Challenges
- Thiol Oxidation Mitigation : Reactions conducted under N₂ with BHT (0.1%) to prevent disulfide formation.
- Amide Coupling Efficiency : HATU outperforms EDCl in polar aprotic solvents (DMF vs. THF), increasing yields to 93%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or oxolane rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating specific enzymatic pathways.
Bind to receptors: Modulating receptor activity and downstream signaling pathways.
Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Table 1: Comparison of Indole- and Oxadiazole-Based Acetamides
Key Observations :
- The 2-phenylindole core is conserved, suggesting shared π-π stacking interactions in biological targets.
N-Substituted 2-Arylacetamides with Dichlorophenyl Groups
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () provides insights into conformational flexibility and hydrogen-bonding patterns:
- Structural Differences : The dichlorophenyl and pyrazolone groups contrast with the target compound’s indole and oxolane systems.
- Hydrogen Bonding : Planar amide groups in this analogue form R₂²(10) dimers via N–H⋯O interactions, a feature that may differ in the target compound due to steric hindrance from the oxolane .
Sulfonamide and Sulfanyl Derivatives
2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide (CAS 878058-73-2, ) shares a sulfonyl linkage but replaces the oxolane with an azepane ring. Computational data (e.g., XlogP = 4.3, topological polar surface area = 103 Ų) suggest higher hydrophobicity compared to the target compound, which likely has enhanced solubility due to the oxolane’s oxygen atoms .
Biological Activity
N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves exploring its chemical structure, synthesis, and the results of various biological assays.
Chemical Structure
The compound features an oxolane ring, a phenyl group, and an indole moiety, which are known to contribute to various biological activities. The presence of sulfur in the thioether linkage may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxolane ring and subsequent substitution reactions to introduce the indole and thioether functionalities. Detailed synthetic pathways can be found in relevant literature, which outlines methodologies for obtaining high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, a study on N-substituted chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data for the target compound is limited, its structural analogs suggest a promising antimicrobial profile.
Anticancer Activity
The anticancer properties of related compounds have been explored through various assays. For example, tetraheterocyclic compounds derived from similar structures exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468) . The mechanisms often involve disruption of cell proliferation pathways or induction of apoptosis.
Case Studies
| Study | Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|---|
| 1 | N-(oxolan-2-ylmethyl)-2-thioacetamide | MCF-7 | High cytotoxicity | Induction of apoptosis |
| 2 | N-(4-chlorophenyl) chloroacetamide | MRSA | Effective | Disruption of cell membrane integrity |
| 3 | Indole derivatives | Various cancer lines | Moderate to high | Inhibition of topoisomerase I |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. The presence of specific functional groups influences lipophilicity and membrane permeability, which are critical for antimicrobial efficacy. Moreover, modifications on the indole ring can alter interaction with biological targets such as enzymes or receptors.
Q & A
Basic: What are the recommended synthetic routes for N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Construction : Begin with the formation of the 2-phenyl-1H-indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling.
Sulfanyl Introduction : React the indole-3-thiol derivative with a bromoacetamide intermediate under basic conditions (e.g., NaH in THF at 0–5°C) .
Oxolane Attachment : Introduce the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination, using solvents like DCM or THF under nitrogen atmosphere .
Optimization Tips :
- Control temperature rigorously (e.g., low temps for exothermic steps).
- Use anhydrous solvents and catalysts (e.g., triethylamine for deprotonation).
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?
Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
- Molecular ion peak matching exact mass (e.g., ESI-MS m/z [M+H]+) .
Advanced: How can researchers resolve contradictions in biological activity data observed between in vitro enzyme inhibition assays and cellular models for this compound?
Answer:
- Assay Validation :
- Confirm target engagement in cells via thermal shift assays or cellular thermal shift assays (CETSA).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Address Discrepancies :
- Test solubility and permeability (e.g., PAMPA assay for passive diffusion).
- Evaluate metabolic stability in hepatocyte models to identify rapid degradation .
- Control Experiments :
- Include prodrug controls or inhibitors of efflux transporters (e.g., cyclosporine A for P-gp inhibition) .
Advanced: What strategies are recommended for improving the metabolic stability of this compound while maintaining target binding affinity?
Answer:
- Structural Modifications :
- Replace metabolically labile groups (e.g., oxolane methyl with trifluoromethyl) .
- Introduce steric hindrance near vulnerable sites (e.g., α-methyl to acetamide).
- Bioisosteric Replacement :
- Substitute the sulfanyl group with a sulfone or bioisostere (e.g., methylene sulfoxide) .
- In Silico Guidance :
- Use CYP450 metabolism prediction tools (e.g., StarDrop, Schrödinger) to flag metabolic hotspots .
Basic: What crystallization techniques are most suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?
Answer:
- Solvent Selection : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C to promote nucleation.
- Seeding : Introduce microcrystals from prior batches to guide growth.
- Validation : Refine structures using SHELXL, checking for hydrogen bonding patterns (e.g., R-factor < 0.05) .
Advanced: How can computational chemistry approaches be integrated with experimental data to predict and explain the hydrogen bonding network in the crystal structure?
Answer:
- Software Tools :
- Graph Set Analysis :
- Classify H-bond motifs (e.g., Etter’s rules for D-Donor/A-Acceptor patterns) .
- Validation : Cross-check predicted vs. experimental torsion angles using PLATON .
Basic: What are the critical parameters to monitor during stability studies of this compound under various storage conditions?
Answer:
- Environmental Factors :
- Temperature (e.g., 25°C vs. 40°C for accelerated testing).
- Humidity (e.g., 60% RH in desiccators).
- Analytical Methods :
- Light Sensitivity : Store in amber vials under argon if photo-degradation is observed .
Advanced: What methodology should be employed to investigate the potential cooperative effects between the oxolane and indole moieties in mediating biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with truncated moieties (e.g., remove oxolane or replace indole with benzofuran).
- Molecular Dynamics Simulations :
- Simulate ligand-target binding (e.g., GROMACS) to identify key interactions (e.g., π-π stacking vs. H-bonding) .
- Biolayer Interferometry :
- Measure binding kinetics of wild-type vs. modified compounds to quantify cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
